Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C8H16ClNO2 and its molecular weight is 193.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biochemical Analysis
Biochemical Properties
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is known to interact with various enzymes, proteins, and other biomolecules . It is a metabolite of ketamine, a well-known N-methyl-D-aspartate receptor (NMDAR) antagonist . The compound’s interactions with these biomolecules are crucial for its role in biochemical reactions .
Cellular Effects
The cellular effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride are primarily observed in its influence on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . It has been associated with the activation of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and the mammalian target of rapamycin, mechanisms that are still being elucidated .
Molecular Mechanism
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride exerts its effects at the molecular level through various mechanisms. It is known to bind with biomolecules, inhibit or activate enzymes, and induce changes in gene expression . Its molecular mechanism of action is complex and involves modulation of glutamatergic signaling .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride change over time. Information on the compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride vary with different dosages in animal models. Studies have shown that it can induce antidepressant-like behavioral and cellular responses in mice .
Metabolic Pathways
Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
The transport and distribution of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride within cells and tissues involve various transporters or binding proteins. It can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate hydrochloride and its effects on activity or function involve targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Methyl (2S,6S)-6-methylpiperidine-2-carboxylate;hydrochloride involves the reaction of 6-methylpiperidin-2-one with methyl chloroformate in the presence of a base to form the corresponding methyl ester. The resulting ester is then treated with hydrochloric acid to obtain the hydrochloride salt of the target compound.", "Starting Materials": [ "6-methylpiperidin-2-one", "methyl chloroformate", "base", "hydrochloric acid" ], "Reaction": [ "Step 1: 6-methylpiperidin-2-one is reacted with methyl chloroformate in the presence of a base to form the corresponding methyl ester.", "Step 2: The resulting methyl ester is then treated with hydrochloric acid to obtain the hydrochloride salt of Methyl (2S,6S)-6-methylpiperidine-2-carboxylate." ] } | |
CAS No. |
2230807-49-3 |
Molecular Formula |
C8H16ClNO2 |
Molecular Weight |
193.67 g/mol |
IUPAC Name |
methyl (2R,6R)-6-methylpiperidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-6-4-3-5-7(9-6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H/t6-,7-;/m1./s1 |
InChI Key |
KJAYUVDCMWUIAD-ZJLYAJKPSA-N |
Isomeric SMILES |
C[C@@H]1CCC[C@@H](N1)C(=O)OC.Cl |
SMILES |
CC1CCCC(N1)C(=O)OC.Cl |
Canonical SMILES |
CC1CCCC(N1)C(=O)OC.Cl |
solubility |
not available |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.